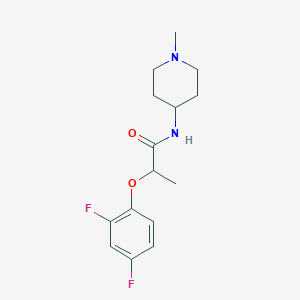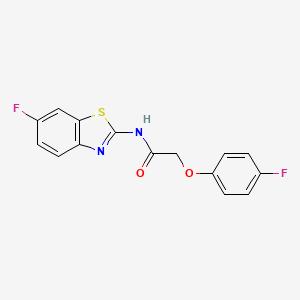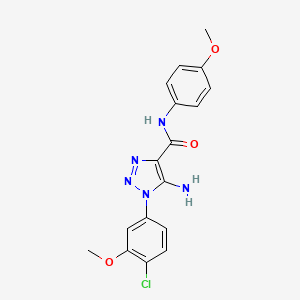![molecular formula C21H10ClNO3 B5169711 6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione](/img/structure/B5169711.png)
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione is a complex organic compound with the molecular formula C21H11ClNO3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene and acridine derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the trione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the trione to diols or other reduced forms.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce diols .
科学研究应用
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用机制
The mechanism by which 6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione exerts its effects involves its interaction with biological macromolecules. For instance, its planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
- 6-amino-10-chloronaphtho[2,3-c]acridine-5,8,14-trione
- 10-chloronaphtho[2,3-c]acridine-5,8,14-trione
Uniqueness
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione is unique due to its specific chlorine substitution, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable subject for further research .
属性
IUPAC Name |
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClNO3/c22-14-9-13-18(23-15-8-4-3-7-12(15)19(13)24)17-16(14)20(25)10-5-1-2-6-11(10)21(17)26/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLRDOHHGEZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![N-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methoxy-N-methylethanamine](/img/structure/B5169660.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)


![(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoroanilino)prop-2-enenitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![2,4-dimethoxy-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline;hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-Methoxy-4-methyl-1-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene](/img/structure/B5169733.png)
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzoic acid](/img/structure/B5169735.png)
![4-[4-(4-Bromophenoxy)but-2-ynyl]morpholine](/img/structure/B5169739.png)
